N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound featuring a bifuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide involves multiple steps. One common method includes the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under the Corey–Chaykovsky reaction conditions . Another approach involves the use of microwave-assisted conditions to synthesize amides and esters containing furan rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The bifuran structure can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the furan rings.
Scientific Research Applications
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The bifuran structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. For example, it may inhibit enzymes involved in lipid synthesis or interact with receptors to modulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A precursor for monomer and polymer synthesis.
Poly(butylene furanoate): A polymer derived from furan-based monomers.
Gancochlearol C: A meroterpenoid with a similar bifuran structure, known for its anticancer and anti-inflammatory properties.
Uniqueness
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide is unique due to its specific bifuran structure combined with a hydroxyethyl and carboxamide group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-10-8-12(11(2)22-10)17(20)18-9-13(19)14-5-6-16(23-14)15-4-3-7-21-15/h3-8,13,19H,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJHOIVTTBPDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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